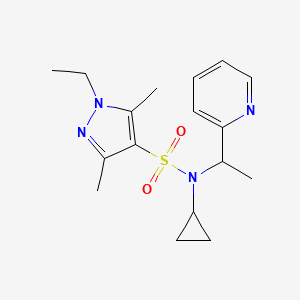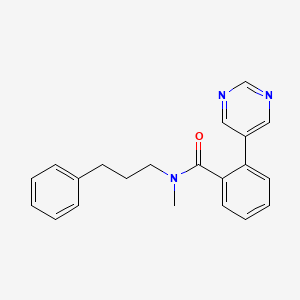![molecular formula C13H12F5N3O B7592887 N,3-dimethyl-N-(2,2,3,3,3-pentafluoropropyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7592887.png)
N,3-dimethyl-N-(2,2,3,3,3-pentafluoropropyl)imidazo[1,5-a]pyridine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-dimethyl-N-(2,2,3,3,3-pentafluoropropyl)imidazo[1,5-a]pyridine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of imidazo[1,5-a]pyridines, which have been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of N,3-dimethyl-N-(2,2,3,3,3-pentafluoropropyl)imidazo[1,5-a]pyridine-1-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by interacting with certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to activate the adenosine A2A receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation and pain. It has also been found to reduce the production of reactive oxygen species (ROS), which are involved in the development of various diseases. Moreover, this compound has been shown to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,3-dimethyl-N-(2,2,3,3,3-pentafluoropropyl)imidazo[1,5-a]pyridine-1-carboxamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer. It has been found to have anticancer activity in various cancer cell lines. Moreover, this compound has been shown to have low toxicity, which makes it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research on N,3-dimethyl-N-(2,2,3,3,3-pentafluoropropyl)imidazo[1,5-a]pyridine-1-carboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models. Another direction is to explore its potential as an anti-inflammatory and analgesic agent. Moreover, this compound could be further modified to improve its solubility and bioavailability, which would enhance its potential as a therapeutic agent. Finally, studies could be conducted to investigate the potential of this compound as a lead compound for the development of novel drugs with improved pharmacological properties.
Synthesemethoden
The synthesis of N,3-dimethyl-N-(2,2,3,3,3-pentafluoropropyl)imidazo[1,5-a]pyridine-1-carboxamide has been reported in the literature. The method involves the reaction of 2,2,3,3,3-pentafluoropropylamine with 3,4-dimethylpyridine-2-carboxylic acid followed by the addition of thionyl chloride. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N,3-dimethyl-N-(2,2,3,3,3-pentafluoropropyl)imidazo[1,5-a]pyridine-1-carboxamide has been found to have potential applications in scientific research. It has been reported to exhibit antibacterial and antifungal activities. It has also been found to have anti-inflammatory and analgesic effects. Moreover, this compound has been shown to have potential as a therapeutic agent for the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N,3-dimethyl-N-(2,2,3,3,3-pentafluoropropyl)imidazo[1,5-a]pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F5N3O/c1-8-19-10(9-5-3-4-6-21(8)9)11(22)20(2)7-12(14,15)13(16,17)18/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAHTZSWUUFMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CC=C2)C(=O)N(C)CC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine](/img/structure/B7592846.png)

![2-(1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizin-2-yl)-N-methylacetamide](/img/structure/B7592854.png)
![N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B7592866.png)


![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7592890.png)
![N-[(2S)-1-(2-azaspiro[5.5]undec-9-en-2-yl)-3-methyl-1-oxobutan-2-yl]-2-methoxyacetamide](/img/structure/B7592894.png)

![1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one](/img/structure/B7592901.png)